2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride
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Overview
Description
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is a chemical compound that belongs to the class of pyridinecarboxaldehydes. It is characterized by the presence of a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxaldehyde group at the 4-position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride typically involves the bromination of 3-hydroxypyridine followed by formylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromo-3-pyridone-4-carboxaldehyde.
Reduction: Formation of 2-bromo-3-hydroxypyridine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride involves its interaction with specific molecular targets. The bromine atom and hydroxyl group facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the hydroxyl group.
2-Bromo-4-pyridinecarboxaldehyde: Similar structure but with the bromine atom at the 4-position.
3-Bromo-2-hydroxypyridine: Similar structure but lacks the carboxaldehyde group.
Uniqueness
2-Bromo-3-hydroxypyridine-4-carboxaldehyde hydrochloride is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C6H5BrClNO2 |
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Molecular Weight |
238.46 g/mol |
IUPAC Name |
2-bromo-3-hydroxypyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-6-5(10)4(3-9)1-2-8-6;/h1-3,10H;1H |
InChI Key |
JQRXBPHBWRSUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)Br.Cl |
Origin of Product |
United States |
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